6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide (CFPPC) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrimidine family and has a cyclopropyl ring attached to it. The presence of the fluorophenyl group in CFPPC makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the progression of cancer and inflammation. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been demonstrated to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It has a low toxicity profile and is well tolerated in animal studies. However, 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has some limitations as well. It is not very water-soluble, which can make it difficult to administer. It also has a high melting point, which can make it difficult to handle in certain experiments.
Future Directions
There are several future directions for 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide research. One area of interest is its potential use in combination with other drugs for cancer treatment. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to enhance the efficacy of other drugs when used in combination. Another area of interest is its potential use in treating viral infections. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been shown to have activity against HIV and herpes simplex virus, and further studies are needed to evaluate its potential as an antiviral drug. Additionally, more studies are needed to fully understand the mechanism of action of 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide and its effects on different cell types.
Synthesis Methods
The synthesis of 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide involves the reaction of 2-fluoroaniline with cyclopropyl isocyanate in the presence of a base. The resulting intermediate is then reacted with 4-chloropyrimidine to yield 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide. This method has been optimized for high yield and purity.
Scientific Research Applications
6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide has been tested in vitro and in vivo for its efficacy against different types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in treating viral infections, such as HIV and herpes simplex virus.
properties
IUPAC Name |
6-cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-10-3-1-2-4-11(10)18-14(19)13-7-12(9-5-6-9)16-8-17-13/h1-4,7-9H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDDSGIONFPSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide |
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